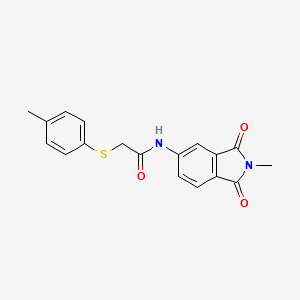

N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide

Description

N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide is a synthetic compound characterized by a dioxoisoindole core substituted with a methyl group at position 2 and an acetamide-linked 4-methylphenyl sulfanyl moiety at position 3. This structure combines a rigid heterocyclic scaffold with a sulfanylacetamide side chain, which is frequently utilized in medicinal chemistry for targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-11-3-6-13(7-4-11)24-10-16(21)19-12-5-8-14-15(9-12)18(23)20(2)17(14)22/h3-9H,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKSESPNCAADPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001322421 | |

| Record name | N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677940 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

895455-86-4 | |

| Record name | N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide typically involves the following steps:

Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine.

Introduction of Sulfanylacetamide Group: The sulfanylacetamide group can be introduced via a nucleophilic substitution reaction using a suitable thiol and acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the isoindolinone moiety can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving isoindolinone derivatives.

Medicine: Potential therapeutic applications due to its unique structure and biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide would depend on its specific biological target. Generally, isoindolinone derivatives can interact with various enzymes, receptors, or proteins, leading to modulation of biological pathways. The sulfanylacetamide group may enhance the compound’s binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of sulfanylacetamide derivatives, which share a common acetamide linker but vary in their aromatic and heterocyclic substituents. Below is a detailed comparison with structurally related analogs:

Core Heterocyclic Modifications

- C F2 (N-(4-(3,4-dimethylisoxazole-5-yl)sulfamoyl)phenyl-2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamide) :

Differs in the substitution pattern, featuring a dimethylisoxazole-sulfamoylphenyl group instead of the 4-methylphenyl sulfanyl moiety. This modification enhances steric bulk and may alter solubility or target selectivity . - VU0240551 (N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide) :

Replaces the dioxoisoindole core with a pyridazine-thiazole system, likely improving interactions with charged residues in ion channels (e.g., KCC2 inhibition) .

Sulfanylacetamide Side Chain Variations

- 885909-47-7 (N-(4-methoxy-2-nitrophenyl)-2-phenylsulfanylacetamide) :

Introduces electron-withdrawing nitro and methoxy groups, which could enhance electronic interactions but reduce metabolic stability .

Pharmacological Implications

While the target compound’s activity remains understudied, analogs like VU0240551 demonstrate efficacy in inhibiting potassium-chloride cotransporters (KCC2), suggesting that the sulfanylacetamide scaffold may broadly target ion transport proteins . The dioxoisoindole core in the target compound, however, may confer distinct selectivity due to its planar structure and hydrogen-bonding capacity.

Comparative Data Table

Research Findings and Trends

- Synthetic Accessibility : The target compound and its analogs are typically synthesized via nucleophilic substitution or coupling reactions, as seen in the preparation of sulfanylacetamide derivatives .

- Bulky substituents on the heterocyclic core (e.g., isoxazole in C F2) may reduce binding to compact active sites .

- Computational Studies : Molecular docking simulations suggest that the dioxoisoindole core in the target compound could engage in π-π stacking with aromatic residues in enzyme binding pockets, a feature less prominent in analogs like VU0240551 .

Biological Activity

Chemical Structure and Properties

The molecular formula for N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide is . This compound features a dioxoisoindole moiety linked to a sulfanylacetamide group, which is believed to influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.37 g/mol |

| LogP | 2.45 |

| Solubility | Soluble in DMSO and ethanol |

Anticancer Activity

Research indicates that compounds similar to N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the p53 pathway.

Case Study: In Vitro Studies

In vitro studies demonstrated that the compound effectively inhibited the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at concentrations of 10 to 50 µM. The mechanism appears to involve the downregulation of anti-apoptotic proteins such as Bcl-2 and the upregulation of pro-apoptotic factors like Bax.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity, which has been attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Research Findings

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide resulted in a significant reduction in nitric oxide (NO) production, indicating its role as an anti-inflammatory agent.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 25 µg/mL.

Table 2: Biological Activities Overview

| Activity | Result |

|---|---|

| Anticancer | Induces apoptosis in cancer cells |

| Anti-inflammatory | Reduces cytokine production |

| Antimicrobial | Effective against S. aureus and E. coli |

The biological activities of N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide are believed to be mediated through several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways.

- Cytokine Modulation : Inhibition of NF-kB signaling pathways leading to reduced inflammation.

- Antimicrobial Action : Disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.